Desthiobiotin-PEG3-Azide

Übersicht

Beschreibung

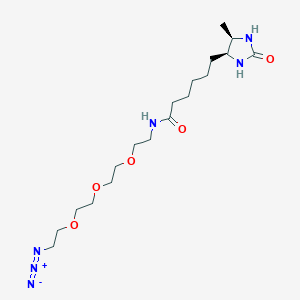

Desthiobiotin-PEG3-Azide is a complex organic compound with a unique structure that includes azido, ethoxy, and imidazolidinyl groups

Wirkmechanismus

Target of Action

The primary target of N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide, also known as Desthiobiotin-PEG3-Azide, is streptavidin . Streptavidin is a protein that has a high affinity for biotin, a vitamin that plays a key role in several biological processes. This compound is a single-ring, sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but less affinity than biotin .

Mode of Action

This compound interacts with streptavidin by binding to it. Its binding affinity is less than that of biotin, allowing for the competitive displacement of this compound with free biotin . This property is particularly useful in pull-down experiments with biological samples, as it allows for the specific elution of desthiobiotinylated proteins from streptavidin affinity resin .

Biochemical Pathways

It is known that the compound can be used to quantify cysteines in bacterial systems . This suggests that this compound may play a role in the regulation of cysteine-related pathways.

Pharmacokinetics

It is known that the compound is stable under normal biological conditions . Its bioavailability is likely influenced by its ability to bind to streptavidin and be competitively displaced by biotin .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its interaction with streptavidin. By binding to streptavidin, this compound can be used to isolate specific proteins in a sample . This is particularly useful in research settings, where it can aid in the study of protein function and interactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of free biotin can affect the compound’s ability to bind to streptavidin . Additionally, the compound’s stability may be affected by temperature, as it is typically stored at -20°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Desthiobiotin-PEG3-Azide typically involves multiple steps. The starting materials often include ethylene glycol derivatives and azido compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Desthiobiotin-PEG3-Azide can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group typically yields nitro compounds, while reduction yields amines.

Wissenschaftliche Forschungsanwendungen

3.1. Chemoproteomics

One of the primary applications of Desthiobiotin-PEG3-Azide is in chemoproteomic studies. It is used as a chemical probe to analyze protein interactions and modifications. For instance, it can be conjugated to small molecules or peptides through click chemistry, allowing researchers to capture and identify target proteins in complex biological samples .

Case Study:

In a study utilizing click chemistry, this compound was employed to label proteins modified by a reactive electrophile (MeLacA). The labeled proteins were enriched using desthiobiotin-streptavidin affinity methods, leading to the identification of numerous modified peptides through mass spectrometry analysis .

3.2. Pull-Down Assays

This compound facilitates pull-down assays where target proteins can be selectively isolated from complex mixtures. Its soft-release characteristic allows for the elution of desthiobiotinylated proteins under mild conditions, minimizing the co-purification of undesired biotinylated molecules .

Application Example:

In experiments involving biological samples, researchers have successfully utilized this compound for the selective capture and subsequent analysis of protein complexes, enhancing the specificity and yield of target protein isolation.

3.3. Synthesis of Clickable Peptides

The compound serves as a critical building block in the synthesis of clickable peptides. By incorporating this compound into peptide sequences, researchers can create multifunctional probes that enable tracking and visualization of protein interactions in live cells .

Research Insight:

A recent study demonstrated that using a mixture of biotinyl azides, including this compound, significantly improved the identifiability of clickable peptides in proteomic workflows . This approach enhances the efficiency of peptide tagging and subsequent mass spectrometric analysis.

Advantages of Using this compound

- High Specificity: Binds effectively to streptavidin while allowing for mild elution conditions.

- Versatility: Can be used in various biochemical assays including pull-down experiments and proteomic analyses.

- Compatibility with Click Chemistry: Facilitates the construction of complex molecular libraries and enables efficient labeling strategies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Desthiobiotin-PEG3-Azide: shares similarities with other azido-containing compounds and imidazolidinyl derivatives.

4-Methoxyphenethylamine: Another compound with potential biological activity, used in the synthesis of various organic molecules.

Uniqueness

The uniqueness of this compound lies in its combination of azido, ethoxy, and imidazolidinyl groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for research and industrial applications.

Biologische Aktivität

Desthiobiotin-PEG3-Azide is a chemically modified derivative of desthiobiotin, which is a sulfur-free analog of biotin. This compound has gained significant attention in biochemical research due to its unique properties and applications in bioconjugation, protein labeling, and affinity purification. This article explores the biological activity of this compound, highlighting its mechanism of action, applications in research and medicine, and comparative analysis with related compounds.

This compound has the following chemical characteristics:

- Chemical Formula : C18H34N6O5

- Molecular Weight : 414.5 g/mol

- Solubility : Soluble in DMSO, DMF, and methanol

- Appearance : Colorless to slightly yellow oil

- Storage Conditions : Recommended storage at -20°C in a desiccated environment

The compound features a polyethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance, making it suitable for various biochemical applications .

This compound binds to streptavidin with high specificity but lower affinity compared to biotin (Kd = M vs. M for biotin). This property allows for the gentle elution of desthiobiotinylated proteins from streptavidin affinity resins using free biotin, minimizing the co-purification of endogenous biotinylated molecules . The azide functional group facilitates click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is pivotal for creating stable triazole linkages with alkyne-functionalized molecules .

1. Protein Labeling and Purification

This compound is extensively used in proteomics for labeling proteins and peptides. The compound allows for specific targeting and isolation of proteins through affinity purification techniques. For instance, studies have demonstrated its use in capturing desthiobiotinylated peptides for mass spectrometry analysis, aiding in the identification of protein modifications .

2. Bioconjugation

The ability to form stable conjugates with biomolecules makes this compound valuable in chemical biology. It is utilized to create targeted drug delivery systems and imaging agents by conjugating therapeutic compounds or fluorescent tags to proteins .

3. Click Chemistry

The azide group enables efficient click chemistry reactions, allowing researchers to attach various functional groups to biomolecules without altering their biological activity. This feature has been exploited in studies involving drug mechanisms and protein interactions .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

| Compound | Binding Affinity (Kd) | Key Features |

|---|---|---|

| This compound | M | Lower affinity allows gentle elution |

| Biotin-PEG3-Azide | M | Higher binding affinity; stronger interactions |

| Azide-PEG3-Biotin Conjugate | Varies | Similar structure but lacks desthiobiotin's soft-release property |

This compound's lower affinity for streptavidin provides significant advantages in applications requiring minimal contamination from endogenous biotinylated molecules during protein purification processes .

Case Study 1: Target Engagement Analysis

In a study focusing on drug mechanisms, researchers utilized this compound to label proteins modified by the drug ibrutinib. The study successfully identified multiple protein kinases affected by the treatment, showcasing the compound's utility in elucidating drug interactions at the proteomic level .

Case Study 2: Metabolite Interaction Studies

Another investigation employed this compound to explore metabolite interactions within cellular environments. The compound facilitated the identification of numerous modified peptides through mass spectrometry, demonstrating its effectiveness as a tagging agent in complex biological systems .

Eigenschaften

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQVKRRASYKCEL-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.